6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 6-position and a piperidin-4-ylmethyl group at the 3-position
Scientific Research Applications
6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Future Directions
The future directions for research on “6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one” could include further exploration of its potential biological activities, development of synthesis methods, and investigation of its physical and chemical properties. Given the interest in pyrimidine derivatives, it’s likely that these areas will continue to be active fields of research .
Mechanism of Action
Target of Action
The primary target of 6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in the DNA damage response pathway, where it helps to maintain genomic integrity by recognizing and repairing damaged DNA.
Mode of Action
This compound acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting ATR, this compound disrupts the DNA damage response pathway, leading to the accumulation of DNA damage and ultimately cell death .
Biochemical Pathways
The inhibition of ATR affects the DNA damage response pathway. This pathway is responsible for detecting DNA damage and initiating its repair. When ATR is inhibited, the pathway is disrupted, leading to the accumulation of DNA damage. This can result in cell cycle arrest, apoptosis, or senescence .
Result of Action
The inhibition of ATR by this compound leads to the disruption of the DNA damage response pathway. This results in the accumulation of DNA damage, which can lead to cell cycle arrest, apoptosis, or senescence . These cellular effects can contribute to the compound’s potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl and piperidin-4-ylmethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The cyclopropyl group can be introduced via cyclopropanation reactions, while the piperidin-4-ylmethyl group is typically added through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their kinase inhibitory activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also feature a pyrimidine ring and have shown potential in various therapeutic applications.
Uniqueness
6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and lipophilicity, while the piperidin-4-ylmethyl group contributes to its binding affinity for certain molecular targets .
Properties
IUPAC Name |
6-cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13-7-12(11-1-2-11)15-9-16(13)8-10-3-5-14-6-4-10/h7,9-11,14H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMBWPZTNGJLFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.